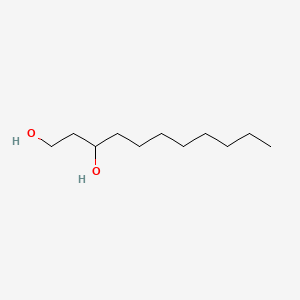

Undecane-1,3-diol

Description

Undecane-1,3-diol (C₁₁H₂₄O₂) is a long-chain aliphatic diol characterized by hydroxyl groups at positions 1 and 3 of an 11-carbon backbone. This compound exhibits moderate hydrophilicity due to its diol functionality, balanced by the hydrophobic nature of its alkyl chain. Surface tension data from the QDB Compound Surface Tension Dataset () indicates a value of 23.6 mN/m for this compound, positioning it between decane-1,2-diol (23.4 mN/m) and tridecane-1,3-diol (23.7 mN/m).

Properties

CAS No. |

6071-32-5 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

undecane-1,3-diol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h11-13H,2-10H2,1H3 |

InChI Key |

CSFUNXXUTSRHPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of undecane-1,3-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .

Chemical Reactions Analysis

Types of Reactions

Undecane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Undecane-1,3-dione or other carbonyl compounds.

Reduction: Undecane or other alkanes.

Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

Undecane-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and delivery systems.

Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of undecane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl groups in this compound can form hydrogen bonds with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Aromatic vs. Aliphatic Diols :

- Benzene-1,3-diol derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, ) feature a phenolic backbone that enhances resonance stability and antimicrobial activity. For example, azo-functionalized benzene-1,3-diol analogs (e.g., compounds 4h and 4i, ) exhibit potent antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, surpassing aliphatic diols in efficacy .

- Undecane-1,3-diol lacks aromaticity, resulting in lower reactivity in electrophilic substitutions but higher chemical stability in non-polar environments.

Chain Length and Substitution :

- Shorter-chain diols like decane-1,2-diol (C₁₀H₂₂O₂) have slightly lower surface tension (23.4 mN/m) due to reduced hydrophobic interactions .

- Longer-chain diols such as pentadecane-1,3-diol (C₁₅H₃₂O₂) exhibit higher surface tension (26.5 mN/m), attributed to increased van der Waals forces .

- Branched diols like 3,3-dimethylundecane () lack hydroxyl groups entirely, emphasizing the critical role of diol functionality in hydrophilicity and hydrogen-bonding capacity.

Physicochemical Properties

| Compound | Surface Tension (mN/m) | Key Applications | Bioactivity |

|---|---|---|---|

| This compound | 23.6 | Surfactants, polymer intermediates | Limited |

| Decane-1,2-diol | 23.4 | Solvents, emulsions | Low |

| Pentadecane-1,3-diol | 26.5 | Lubricants, coatings | Moderate (lipid membranes) |

| 5-Pentadecylbenzene-1,3-diol | N/A | Antimicrobial agents (CAS 3158-56-3) | High (antibacterial) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.